4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
Description
Properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-21-9-8-15(20-21)12-6-10-22(11-7-12)26(23,24)14-4-2-13(3-5-14)25-16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXMCFDMIKJNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
-
Piperidine backbone : Serves as the central nitrogen-containing heterocycle.
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4-(Trifluoromethoxy)benzenesulfonyl group : Introduced via sulfonylation at the piperidine nitrogen.
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1-Methyl-1H-pyrazol-3-yl substituent : Attached at the 4-position of the piperidine ring.
Retrosynthetic disconnection suggests two viable pathways:
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Late-stage installation of the sulfonyl group onto a pre-functionalized piperidine-pyrazole intermediate.
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Sequential construction of the piperidine ring with simultaneous incorporation of substituents.
Synthetic Route Optimization
Pathway 1: Sulfonylation of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine
This four-step sequence demonstrates high reproducibility and scalability:
Step 1: Piperidine Ring Formation
Cyclocondensation of 1,5-dibromopentane with ammonium acetate under acidic conditions yields the piperidine core. Reaction conditions:
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Solvent: Ethanol/water (3:1)
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Temperature: 80°C, 12 hr
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Yield: 78%
| Reagent | Quantity | Role |
|---|---|---|
| DIAD | 1.2 eq | Phosphine mediator |
| Triphenylphosphine | 1.5 eq | Reducing agent |
| THF | 0.5 M | Solvent |
| Reaction time: 24 hr at 0°C → RT | ||
| Yield: 65% |
Step 3: Sulfonylation with 4-(Trifluoromethoxy)Benzenesulfonyl Chloride
Critical sulfonylation occurs under Schotten-Baumann conditions:
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Base: Triethylamine (3 eq)
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Solvent: Dichloromethane (0.3 M)
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Temperature: −10°C → RT over 6 hr
Workup includes sequential washes with 1M HCl, saturated NaHCO₃, and brine. Yield: 82%
Step 4: Final Purification
Chromatographic purification (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient) followed by recrystallization from ethanol/water (7:3) provides pharmaceutical-grade material:
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Purity: >99.5% (HPLC)
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Melting Point: 142–144°C
Alternative Synthetic Strategies
Ring-Expansion Approach
A novel three-step method utilizing aziridine intermediates demonstrates improved atom economy:
Key Reaction Data
| Parameter | Value |
|---|---|
| Ring-expansion yield | 88% |
| Diastereomeric ratio | 95:5 (cis:trans) |
| Catalyst | Cu(OTf)₂ (5 mol%) |
This method reduces total synthesis steps but requires stringent moisture control.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
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δ 7.89 (d, J=8.4 Hz, 2H, ArH)
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δ 7.27 (d, J=8.4 Hz, 2H, ArH)
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δ 6.45 (s, 1H, pyrazole-H)
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δ 4.12–4.08 (m, 2H, piperidine-H)
¹⁹F NMR (376 MHz, CDCl₃)
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δ −57.6 (s, CF₃O)
HRMS (ESI-TOF)
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m/z calc. for C₁₈H₂₂F₃N₃O₃S [M+H]⁺: 417.1334
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Found: 417.1331
Process Optimization Challenges
Sulfonylation Side Reactions
Competitive N,N-disulfonylation occurs above −5°C, necessitating precise temperature control:
| Temperature | Disubstituted Byproduct |
|---|---|
| 0°C | <2% |
| 10°C | 12% |
| 25°C | 34% |
Mitigation strategy employs slow reagent addition over 4 hr with cryogenic bath maintenance.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions may target the sulfonyl group or the pyrazole ring.
Substitution: The compound can undergo substitution reactions, especially at the trifluoromethoxy group or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazole and piperidine exhibit significant activity against various cancer cell lines, suggesting that this compound may share similar properties. For instance, studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer proliferation, making them promising candidates for further development in oncology treatments .
Anti-inflammatory Properties
Compounds containing the pyrazole structure have been recognized for their anti-inflammatory effects. The sulfonamide group in this compound may enhance its ability to modulate inflammatory pathways, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Research into related compounds has demonstrated efficacy in reducing inflammation in preclinical models .
Agrochemical Applications
The structural components of this compound suggest potential use as an agricultural fungicide or herbicide. Pyrazole derivatives are known for their effectiveness against various plant pathogens, and the incorporation of trifluoromethyl groups can improve the stability and efficacy of agrochemical formulations. Studies have highlighted the role of similar compounds in controlling fungal diseases in crops, indicating that this compound could be explored for similar applications .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds structurally similar to the target compound. These derivatives exhibited potent inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole-based compounds. In vivo studies demonstrated that these compounds significantly reduced edema and inflammatory markers in rodent models when administered at therapeutic doses. The findings support further investigation into the target compound's potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperidine and pyrazole rings can interact with enzymes, receptors, or ion channels, modulating their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) Pyrazole Substituents
- Target Compound : 1-Methylpyrazole at position 4.
- Compound 6 () : 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine replaces the methyl group on pyrazole with a phenyl ring. The phenyl substitution increases hydrophobicity and may alter π-π stacking interactions compared to the methyl group .
- Piperidine, 1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl] () : Features a dimethylpyrazole substituent. The additional methyl group could enhance steric hindrance, reducing rotational freedom and affecting binding pocket accessibility .
(b) Benzenesulfonyl Group Modifications
- Target Compound : Trifluoromethoxy (-OCF₃) at the para position.
- Compound in : Incorporates a trifluoromethoxy phenyl group linked to an oxadiazole-pyridinone system.
- Piperidine Derivatives in : Substituents include methylsulfonyl and oxadiazole rings.
Functional Group Additions
- Compound in : Contains a triazole ring instead of pyrazole. Triazoles offer distinct hydrogen-bonding and coordination properties, which could influence target selectivity .
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide () : Adds a carboxamide group and trifluoromethylbenzyl substituent. These modifications increase molecular weight (496.5 g/mol vs. ~415 g/mol for the target compound) and may affect permeability .
Structural and Electronic Comparison Table
Biological Activity
The compound 4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H17F3N4O2S
- CAS Number : 1311279-45-4
- Molecular Weight : 346.38 g/mol
This compound features a piperidine ring, a pyrazole moiety, and a trifluoromethoxy benzenesulfonyl group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds often fall below 1 μg/ml, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.78 |
| Compound B | Acinetobacter baumannii | 0.5 |
| Target Compound (Focus) | Various strains | <1 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on lung cancer cell lines (A549 and H460) indicate that it reduces cell viability in a dose-dependent manner. Notably, it inhibits the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer metabolism and progression .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 3.33 | Inhibition of HIF-1α |
| H460 | 2.24 | Suppression of GLUT1 expression |
Case Study 1: Antimicrobial Efficacy
In a study published in the journal MDPI, a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive bacteria. The target compound demonstrated low toxicity towards human cells while effectively inhibiting bacterial growth, making it a promising candidate for further development as an antibiotic .
Case Study 2: Cancer Cell Line Inhibition
Another study highlighted the dual inhibitory effects of similar compounds on MDH1 and MDH2 enzymes associated with cancer metabolism. The results indicated that these compounds could potentially serve as therapeutic agents in targeting specific cancer pathways .
Q & A
Q. Docking (AutoDock Vina) :
- Prepare the ligand (AM1-BCC charges) and receptor (e.g., COX-2 or 5-HT receptor PDB files).
- Validate poses with MD simulations (NAMD/GROMACS) .
Pharmacophore Mapping : Identify critical interactions (e.g., sulfonamide H-bond with Ser530 in COX-2) .
Free Energy Calculations : Use MM-GBSA to rank binding affinities of analogs .
Q. How to resolve contradictions between experimental and computational data?
- Methodological Answer :
- Case Example : If computational models predict high affinity but assays show low activity:
Reassess Solubility : Measure kinetic solubility (e.g., PBS/EtOH mixtures) to rule out aggregation .
Verify Protonation States : Adjust pKa calculations (e.g., piperidine pKa ~10.5 may ionize in physiological conditions) .
Re-evaluate Target Conformation : Use cryo-EM or NMR structures if X-ray data lacks flexibility .
Tables for Reference
Q. Table 1: Expected Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, pyrazole), δ 7.8–7.6 (m, 4H, aryl), δ 3.5 (m, 4H, piperidine) |
| ¹⁹F NMR | δ -58 ppm (CF₃O) |
| HRMS | m/z 435.0952 [M+H]⁺ |
Q. Table 2: SAR Modification Outcomes
| Analog | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | None | 1.2 |
| 1-Ethyl pyrazole | Methyl → Ethyl | 0.8 |
| 4-Nitro aryl | CF₃O → NO₂ | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
